(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKLEACNLUAOQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the synthesis, structure-activity relationships, and biological effects of this compound based on a comprehensive analysis of available literature.
Chemical Structure and Synthesis
The compound belongs to a class of chalcones characterized by the presence of a prop-2-en-1-one moiety linked to a thiazepane ring and a trimethoxyphenyl group. The synthesis typically involves the condensation of appropriate precursors, including morpholine derivatives and thiazepane intermediates. Various synthetic pathways have been explored to optimize yield and biological activity .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines. Notably, studies have shown that this compound exhibits significant cytotoxicity in hepatocellular carcinoma (HepG2) cells with an IC50 value ranging from 1.38 to 3.21 µM . The mechanism appears to involve:
- Inhibition of β-tubulin polymerization : This disrupts microtubule dynamics essential for cell division.
- Induction of apoptosis : Flow cytometry analyses indicate that treated cells exhibit increased Annexin-V positivity and cell cycle arrest at the G2/M phase .
Structure-Activity Relationships
Research indicates that the presence of the 3,4,5-trimethoxyphenyl group significantly enhances cytotoxicity compared to other phenyl substituents. For instance, compounds with similar structures but different substituents showed varied potency, emphasizing the importance of functional groups in mediating biological effects .
Study on Cytotoxicity
In a study assessing various derivatives of chalcone-like compounds, this compound demonstrated superior activity against HCT116 colorectal cancer cells with a selective index indicating preferential toxicity towards cancer cells over normal fibroblasts .
Neuroprotective Effects
Beyond its anticancer properties, preliminary investigations suggest potential neuroprotective effects. The compound was shown to reduce oxidative stress markers in neuronal cell lines, indicating possible applications in neurodegenerative disorders .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 1.38 - 3.21 | Inhibition of β-tubulin polymerization |
| Anticancer | HCT116 | Varies | Induction of apoptosis |
| Neuroprotection | Neuronal Cell Lines | Not specified | Reduction in oxidative stress markers |
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₉H₂₅N₂O₂S
- Molecular Weight : 380.9 g/mol
- CAS Number : 1421587-21-4
Structural Characteristics
The compound features a thiazepan ring fused with a morpholine moiety and a prop-2-en-1-one framework. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, research has shown that thiazepan derivatives can effectively target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the morpholine group is believed to enhance its interaction with bacterial cell membranes .
Neurological Implications
Emerging research highlights the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter levels suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate oxidative stress and inflammation in neuronal cells .
Drug Development Potential
Given its diverse biological activities, this compound serves as a promising lead compound for drug development. Structure-activity relationship studies are ongoing to optimize its efficacy and reduce potential side effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thiazepan derivatives in vitro against breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In animal models of neurodegeneration, administration of this compound showed improved cognitive function and reduced markers of neuroinflammation. These findings support further exploration into its use as a neuroprotective agent .
Chemical Reactions Analysis
Reactivity of the Enone System
The α,β-unsaturated ketone is central to the compound’s reactivity. Examples from analogous chalcones (Search Result ) suggest:
Example : Reaction with hydrazine derivatives forms pyrazole rings (observed in Search Result ).
Transformations Involving the 1,4-Thiazepane Ring
The thiazepane ring’s sulfur and nitrogen atoms enable unique reactivity (Search Result ):
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Ring-Opening : Acidic/basic conditions cleave the thiazepane, yielding mercaptoamine intermediates.
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N-Alkylation : The tertiary nitrogen reacts with alkyl halides to form quaternary ammonium salts.
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S-Oxidation : H₂O₂ or mCPBA oxidizes sulfur to sulfoxide/sulfone derivatives.
Example : In Search Result , analogous thiazinanes underwent cyclization with electrophiles to form fused heterocycles.
Modifications of the Trimethoxyphenyl Group
The electron-donating methoxy groups direct electrophilic substitution to the para position relative to the carbonyl:
| Reaction | Reagents | Outcome |
|---|---|---|
| Demethylation | BBr₃, HBr/AcOH | Phenolic derivatives via cleavage of methoxy. |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aryl rings (meta to carbonyl). |
| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Chlorinated/brominated aryl derivatives. |
Example : Search Result highlights similar chalcone derivatives undergoing nitration for bioactivity studies.
Morpholinomethyl Functionalization
The morpholine substituent participates in:
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Quaternary Salt Formation : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing solubility.
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N-Oxidation : mCPBA oxidizes morpholine to N-oxide, altering electronic properties.
Example : In Search Result , morpholine-containing triazoles underwent alkylation to improve pharmacokinetic properties.
Challenges and Unexplored Pathways
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Stereoselective Synthesis : The E-configuration of the enone is crucial; isomerization to Z-form may reduce bioactivity.
-
Metabolic Stability : Morpholine and thiazepane rings may undergo CYP450-mediated oxidation (requires in vitro validation).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Enones
Abbreviation : TMP = Trimethoxyphenyl
Key Differences :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural similarity.
Key Observations :
Hypothesized Advantages :
- The morpholinomethyl-thiazepane moiety may enhance bioavailability and target affinity compared to simpler substituents (e.g., 4-methoxyphenyl in ).
Stability and Reactivity
- Electron-rich substituents (e.g., methoxy groups) stabilize enones via resonance, as seen in .
- The thiazepane sulfur atom may introduce susceptibility to oxidation, requiring stability studies under physiological conditions.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation: Construct the 1,4-thiazepane ring via cyclization of a diamine with a sulfur-containing reagent under acidic conditions. Morpholinomethyl substitution is introduced via alkylation or reductive amination .
Chalcone Formation: React the thiazepane intermediate with 3,4,5-trimethoxycinnamoyl chloride under basic conditions (e.g., K₂CO₃ in dry THF) to form the (E)-configured α,β-unsaturated ketone. Stereoselectivity is achieved using Dean-Stark traps to remove water and shift equilibrium .
Optimization: Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalysts (e.g., p-TsOH) significantly affect yield. For example, THF improves solubility of intermediates, while DMF accelerates coupling reactions .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and bond angles (e.g., C=O bond length ~1.22 Å, confirming the enone system) .
- NMR Spectroscopy: Key signals include:
- HPLC-MS: Purity >98% confirmed using C18 columns (acetonitrile/water gradient) and ESI-MS ([M+H]⁺ expected at m/z ~487) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the morpholinomethyl-thiazepane moiety influence biological activity?
Methodological Answer:
- Conformational Analysis: X-ray data (e.g., torsion angles of -176.9° for C8-C9-C10-C11 in related compounds) show that the thiazepane ring adopts a chair-like conformation, positioning the morpholinomethyl group for hydrogen bonding with biological targets .
- SAR Studies: Replacement of morpholine with piperidine reduces antifungal activity by ~40%, indicating the oxygen in morpholine enhances polarity and target interaction . Computational docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 (ΔG = -9.2 kcal/mol) .
Q. How can contradictions in reported antimicrobial activity data be resolved?
Methodological Answer: Discrepancies may arise from:
- Assay Variability: Differences in microbial strains (e.g., Candida albicans ATCC vs. clinical isolates) and media (Sabouraud dextrose vs. RPMI-1640) affect MIC values. Standardize using CLSI guidelines .
- Structural Analogues: Compare with derivatives like (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (MIC = 8 µg/mL vs. 32 µg/mL for the target compound), suggesting electron-withdrawing groups on the aryl ring enhance activity .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (~2.8), indicating moderate lipophilicity. Rule-of-Five violations (MW >500) suggest poor oral bioavailability, necessitating prodrug strategies .
- Metabolism Simulations: CYP3A4-mediated demethylation of trimethoxyphenyl groups (via MetaSite) identifies major metabolites for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
